![molecular formula C10H7NO B2529365 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 28873-87-2](/img/structure/B2529365.png)
1-oxo-2,3-dihydro-1H-indene-2-carbonitrile
Overview
Description
1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile is an organic compound with the molecular formula C10H7NO. It is a derivative of indene, featuring a carbonitrile group at the second position and a ketone group at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile can be synthesized through several organic reactions. One common method involves the cyclization of 2-(2-cyanophenyl)acetic acid under acidic conditions. The reaction typically requires a strong acid like sulfuric acid or p-toluenesulfonic acid as a catalyst and is conducted at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 1-Hydroxy-2,3-dihydro-1H-indene-2-carbonitrile.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves several chemical reactions, including the Michael addition and other condensation reactions. The compound can be synthesized through the reaction of indene derivatives with carbonitriles under specific catalytic conditions. The mechanism often involves the formation of reactive intermediates that facilitate subsequent transformations into more complex structures.
Pharmaceutical Applications
This compound is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:
- Anticancer Agents : Compounds derived from this compound have shown potential in anticancer research. For example, derivatives of this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neurological Disorders : The compound serves as a precursor for synthesizing drugs targeting neurological conditions, showcasing its versatility in medicinal chemistry.
Data Table: Applications and Properties
Application Area | Description | Key Findings |
---|---|---|
Anticancer Research | Used in synthesizing compounds with cytotoxic effects against cancer cells. | Induces apoptosis in certain cell lines. |
Neurological Disorders | Precursor for drugs aimed at treating conditions like Alzheimer's disease. | Exhibits neuroprotective properties. |
Organic Synthesis | Building block for complex organic molecules. | Facilitates multi-step syntheses efficiently. |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined various derivatives of this compound for their anticancer properties. The researchers synthesized several analogs and tested their cytotoxicity against different cancer cell lines. Results indicated that some derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential therapeutic applications.
Case Study 2: Neurological Drug Development
Another research project focused on the development of a new class of neuroprotective agents based on this compound. The study involved synthesizing multiple derivatives and assessing their efficacy in cellular models of neurodegeneration. Findings showed that certain compounds improved neuronal survival and reduced oxidative stress markers.
Mechanism of Action
The mechanism of action of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the ketone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but with the nitrile group at the fourth position.
1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2,3-Dihydro-1H-indene-2-carbonitrile: Lacks the ketone group at the first position.
Uniqueness: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS No. 28873-87-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a carbonitrile functional group attached to a bicyclic indene framework, which is known for its diverse pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
1. Antineoplastic Activity:
- Compounds in the indene family have been explored for their ability to inhibit proteins involved in cancer progression. For instance, they may act as inhibitors of apoptosis proteins (IAPs), which are crucial in regulating cell death pathways. This inhibition can lead to increased apoptosis in cancer cells, making them a target for cancer therapies .
2. Anti-inflammatory Effects:
- Similar derivatives have shown potential in modulating inflammatory responses by affecting cytokine release and leukocyte activity. They may inhibit histamine release and leukotriene-mediated constriction in respiratory tissues .
3. Antimicrobial Properties:
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Antineoplastic | Inhibition of IAPs leading to apoptosis | |
Anti-inflammatory | Inhibition of histamine release | |
Antimicrobial | Potential effects on bacterial growth |
Case Study 1: Anticancer Activity
A study investigated the effects of indene derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer and leukemia cell lines through the activation of apoptotic pathways .
Case Study 2: Inhibition of Inflammatory Responses
Another research effort focused on the anti-inflammatory properties of indene derivatives. The study demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Properties
IUPAC Name |
3-oxo-1,2-dihydroindene-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKLRRTYUZRVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28873-87-2 | |
Record name | 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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